molecular formula C8H11N5OS2 B11374406 2-(dimethylamino)-4-oxo-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8(4H)-carbodithioic acid

2-(dimethylamino)-4-oxo-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8(4H)-carbodithioic acid

Cat. No.: B11374406
M. Wt: 257.3 g/mol
InChI Key: DSGPQBSFHAHPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID is a complex heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-diamino-1,3,5-triazine with dimethylamine and carbon disulfide under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(DIMETHYLAMINO)-4-OXO-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZINE-8-CARBODITHIOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C8H11N5OS2

Molecular Weight

257.3 g/mol

IUPAC Name

2-(dimethylamino)-4-oxo-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8-carbodithioic acid

InChI

InChI=1S/C8H11N5OS2/c1-11(2)5-9-6-12(7(14)10-5)3-4-13(6)8(15)16/h3-4H2,1-2H3,(H,15,16)

InChI Key

DSGPQBSFHAHPJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)N2CCN(C2=N1)C(=S)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.